molecular formula C26H20N2OS B2382196 (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 477504-39-5

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2382196
CAS No.: 477504-39-5
M. Wt: 408.52
InChI Key: LFBVHOMLONPDDH-CYYJNZCTSA-N
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Description

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a specialized naphtho[2,1-d]thiazole derivative offered as a high-purity chemical for research and development purposes. Compounds within this structural class are of significant scientific interest due to their potential as core intermediates in pharmaceutical synthesis and their utility in material science studies. The naphtho-thiazole scaffold, functionalized with a diphenylacetamide group, presents a complex molecular framework that may be investigated for various biological activities or unique physicochemical properties. As with many complex heterocycles, researchers can explore its application in developing novel therapeutic agents or functional materials. This product is accompanied by comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity for your experimental requirements. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2OS/c1-28-22-17-16-18-10-8-9-15-21(18)24(22)30-26(28)27-25(29)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBVHOMLONPDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylnaphtho[2,1-d]thiazole-2(3H)-one with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

The target compound’s structural features position it as a promising candidate for enzyme inhibition, particularly for targets requiring extended aromatic interactions (e.g., MAO, kinases). Its synthetic accessibility, leveraging established thiazole and acetamide coupling methodologies, supports scalability. However, its higher molecular weight and lipophilicity may pose challenges for bioavailability, necessitating formulation optimization .

Biological Activity

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic organic compound notable for its unique structural features, which include a naphthothiazole ring and a diphenylacetamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be represented as follows:

C21H18N2S\text{C}_{21}\text{H}_{18}\text{N}_2\text{S}

The (E)-configuration indicates the geometric arrangement around the double bond, which may influence its biological interactions. The presence of the naphthothiazole ring system is significant for its pharmacological properties.

Antimicrobial Properties

Research has indicated that compounds with similar naphthothiazole structures exhibit antimicrobial activity. For instance, derivatives of naphthothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve inhibition of bacterial growth and biofilm formation .

Anticancer Activity

Studies have explored the anticancer potential of compounds with similar structural features. For example, some naphthothiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. The interaction with cellular targets may lead to the modulation of cell cycle progression and promotion of cell death in malignant cells .

Analgesic Effects

A related study evaluated the analgesic activity of diphenylacetamide derivatives through molecular docking studies on COX-1 and COX-2 enzymes. Compounds similar to (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide exhibited significant analgesic responses comparable to standard analgesics like diclofenac sodium .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors within biological systems. This binding can alter enzyme activity or receptor signaling pathways, leading to various therapeutic effects. For instance, the compound may inhibit cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways.

Comparative Analysis

To provide a clearer understanding of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide's biological activity, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
Naphthothiazole DerivativesNaphthalene ring; thiazole moietyAntimicrobial, anticancer
Diphenylacetamide DerivativesDiphenyl structure; amide linkageAnalgesic activity
(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamideUnique (E)-configuration; naphthothiazole and diphenylacetamide combinationAntimicrobial, anticancer, analgesic

Case Studies

  • Antimicrobial Study : A study demonstrated that naphthothiazole derivatives inhibited growth in several bacterial strains. The synthesized compounds were tested using the cup plate method, revealing significant antimicrobial activity compared to standard antibiotics .
  • Analgesic Activity Evaluation : In another study focusing on analgesic properties, derivatives were docked against COX enzymes. The results indicated that certain compounds showed binding affinities comparable to established analgesics, suggesting potential for further development as pain relief agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions:

  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in precursor reactions .
  • Catalysts : Copper acetate (Cu(OAc)₂) in tert-BuOH-H₂O (3:1) facilitates 1,3-dipolar cycloaddition for heterocyclic ring formation .
  • Monitoring : Use TLC with hexane:ethyl acetate (8:2) to track reaction progress and confirm intermediate purity .
  • Workup : Crude products often require recrystallization (e.g., ethanol) to improve purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : A multi-technique approach is essential:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹, C=N at ~1590–1600 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for characteristic signals, such as aromatic protons (δ 7.2–8.4 ppm) and methyl groups (δ 2.5–3.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (δ ~165 ppm) and quaternary carbons in the naphthothiazole system (δ ~140–150 ppm) .
  • HRMS : Validate molecular formula with exact mass matching (e.g., [M+H]⁺ calculated within 0.001 Da error) .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Methodological Answer : Prioritize target-specific in vitro assays:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s reaction mechanism?

  • Methodological Answer : Combine DFT calculations and molecular dynamics:

  • Transition State Analysis : Use Gaussian 16 with B3LYP/6-31G(d) to map energy barriers for cycloaddition steps .
  • Solvent Effects : Simulate reaction pathways in explicit solvent models (e.g., SMD continuum model) .
  • Docking Studies : Predict binding modes to biological targets (e.g., AutoDock Vina) to rationalize SAR .

Q. What strategies address contradictory spectral data in structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions via through-bond correlations .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm ambiguous proton environments .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Systematically modify substituents and assess activity:

  • Core Modifications : Compare naphtho[2,1-d]thiazole vs. benzo[d]thiazole derivatives for ring rigidity effects .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl rings to enhance electrophilicity and binding .
  • Bioisosteric Replacement : Replace diphenylacetamide with thiophene or pyridine analogs to optimize solubility .

Q. What in vivo models are suitable for validating pharmacokinetic properties?

  • Methodological Answer :

  • Rodent Models : Administer orally (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS at 0, 1, 3, 6, and 24 h .
  • Tissue Distribution : Sacrifice animals post-dose to quantify compound levels in liver, brain, and kidneys .
  • Metabolite Profiling : Identify Phase I/II metabolites using hepatocyte microsomes and UPLC-QTOF .

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